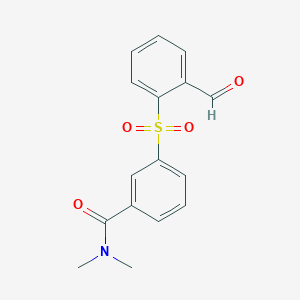
1-Chloroethyl 3-methylbutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloroethyl 3-methylbutanoate is an organic compound belonging to the ester functional group Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloroethyl 3-methylbutanoate can be synthesized through the esterification reaction between 3-methylbutanoic acid and 1-chloroethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure the completion of the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloroethyl 3-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 3-methylbutanoic acid and 1-chloroethanol.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol, 1-chloroethanol.
Substitution: The chlorine atom in the ester can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium iodide in acetone.
Major Products Formed:
Hydrolysis: 3-methylbutanoic acid and 1-chloroethanol.
Reduction: 1-chloroethanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Chloroethyl 3-methylbutanoate has found applications in various scientific fields:
Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical studies to understand ester metabolism and its role in biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and its use in drug delivery systems.
Industry: It is utilized in the production of fragrances and flavors, as well as in the manufacturing of certain polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-chloroethyl 3-methylbutanoate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes involved in ester metabolism, leading to the formation of metabolites. In pharmaceutical applications, it may act as a prodrug, undergoing metabolic conversion to active compounds.
Molecular Targets and Pathways Involved:
Enzymes: Esterases and lipases that catalyze the hydrolysis of esters.
Pathways: Metabolic pathways involved in the breakdown and utilization of esters in biological systems.
Comparación Con Compuestos Similares
Ethyl acetate
Methyl butyrate
Butyl acetate
Propiedades
Número CAS |
66344-39-6 |
|---|---|
Fórmula molecular |
C7H13ClO2 |
Peso molecular |
164.63 g/mol |
Nombre IUPAC |
1-chloroethyl 3-methylbutanoate |
InChI |
InChI=1S/C7H13ClO2/c1-5(2)4-7(9)10-6(3)8/h5-6H,4H2,1-3H3 |
Clave InChI |
MLLFOMXCDUXZGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)OC(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


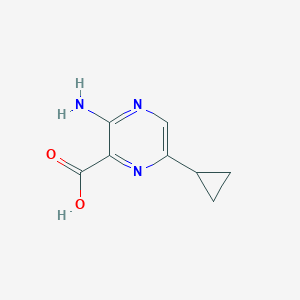
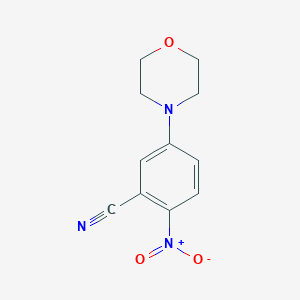
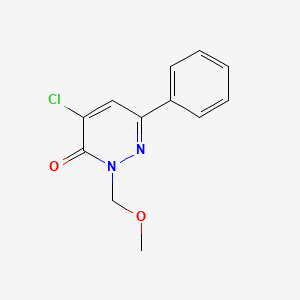
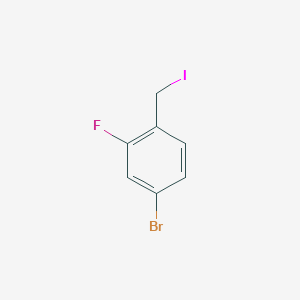
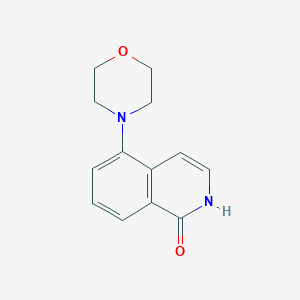
![4-[(4-Fluorooxan-4-yl)methoxy]-3-nitrobenzenesulfonamide](/img/structure/B15357513.png)
![Tert-butyl (6-(1-oxa-6-azaspiro[3.3]heptan-6-yl)pyridin-2-yl)carbamate](/img/structure/B15357524.png)
![tert-butyl N-[2-(2-acetamido-3H-benzimidazol-5-yl)ethyl]carbamate](/img/structure/B15357536.png)
![N-[3-methyl-4-(4-methylsulfanylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B15357540.png)
![2-[2-(2-methylphenyl)ethyl]Benzoic acid](/img/structure/B15357544.png)
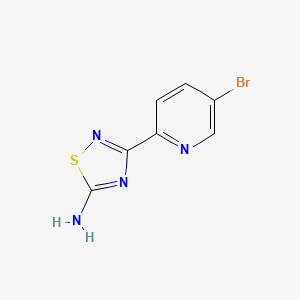
![Methyl 4-[(3-chlorophenyl)methylamino]-3-nitrobenzoate](/img/structure/B15357553.png)
![2-(2H-benzotriazol-2-yl)-5-[(1-ethylhexyl)oxy]Phenol](/img/structure/B15357559.png)
